Squamatic acid

Description

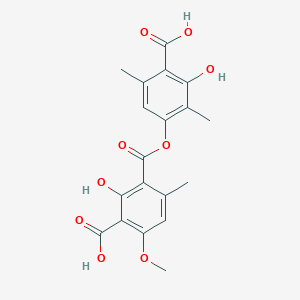

Squamatic acid is a β-orcinol depside (C₁₉H₁₇O₉) commonly found in lichens of the genus Cladonia, such as C. squamosa, C. incrassata, and C. uncialis . It is characterized by a molecular weight of 389.0860 g/mol, a melting point of 188.2°C, and solubility in acetone . Structurally, it contains aromatic rings, hydroxyl (-OH), and carbonyl (C=O) groups, as evidenced by IR absorption peaks at 1638 cm⁻¹ (C=O) and 1118 cm⁻¹ (OH) .

Properties

Molecular Formula |

C19H18O9 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |

InChI Key |

WCWYEXBIRSSVGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Class | Molecular Formula | Molecular Weight (g/mol) | cLogP | TPSA (Ų) | Lipinski Violations |

|---|---|---|---|---|---|---|

| This compound | β-orcinol depside | C₁₉H₁₇O₉ | 389.09 | 2.33 | 137.25 | 0 |

| Atranorin | Depside | C₁₉H₁₈O₈ | 374.33 | 1.23 | 137.25 | 0 |

| Thamnolic acid | β-orcinol depside | C₂₀H₂₀O₁₀ | 420.36 | 2.83 | 150.59 | 0 |

| Physodic acid | Depsidone | C₂₅H₂₈O₁₀ | 488.47 | 3.12 | 139.59 | 0 |

| Usnic acid | Dibenzofuran | C₁₈H₁₆O₇ | 344.31 | 3.45 | 94.83 | 0 |

Key Observations :

Cytotoxicity in Glioblastoma (GBM) Cells

Table 2: IC₅₀ Values in GBM Cell Lines (µM)

| Compound | A-172 Cells | T98G Cells | U-138 MG Cells |

|---|---|---|---|

| This compound | 25–50 | 50–100 | 50–100 |

| Atranorin | 25–50 | 25–50 | 25–50 |

| Physodic acid | 25–50 | 25–50 | 25–50 |

| Lecanoric acid | >100 | >100 | >100 |

Key Findings :

- This compound exhibits dose-dependent cytotoxicity, reducing GBM cell viability by 30–70% at 50–100 µM . It is less potent than physodic acid (IC₅₀ ~25 µM) but more effective than lecanoric acid .

- Mechanistically, this compound induces oxidative stress and apoptosis in T98G cells, similar to physodic acid .

Anti-Inflammatory and Enzyme Inhibition

- 5-LOX Inhibition: this compound binds to 5-lipoxygenase (5-LOX) with a binding affinity of -7.40 kcal/mol, comparable to Zileuton (-8.70 kcal/mol) but weaker than thamnolic acid (-7.10 kcal/mol) .

- Bioavailability : this compound’s topological polar surface area (TPSA = 137.25 Ų) predicts 75–80% intestinal absorption, lower than squaric acid (83.26%) but higher than Zileuton .

Antimicrobial and Anti-Biofilm Activity

- Antifungal Activity : this compound shows narrow-spectrum inhibition against Botrytis cinerea and Sclerotinia sclerotiorum (Leotiomycetes) but is inactive against Staphylococcus aureus and Candida albicans .

- Anti-Biofilm Effects: Against C. albicans, this compound disrupts biofilm maturation with IC₅₀ = 128 µM (24 h) and 32 µM (48 h), outperforming thamnolic acid but less potent than evernic acid .

Ecological and Taxonomic Roles

Q & A

Q. What are the key physicochemical properties of squamatic acid, and how are they experimentally validated?

this compound (C₁₉H₁₈O₉, molecular weight 390.35) is identified via techniques like thin-layer chromatography (TLC) and melting point analysis (mp 219°C). Validation requires cross-referencing spectral data (e.g., NMR, IR) with published standards and replicating isolation protocols from natural sources like Thamnolia vermicularis lichens .

Q. How is this compound isolated from natural sources, and what challenges arise during extraction?

Isolation involves solvent extraction (e.g., acetone or methanol) followed by chromatographic purification. Challenges include low yield due to trace amounts in lichens (e.g., Hyeronima asperifolia and Elaeagia obovata) and interference from co-occurring compounds like lichexanthone. Reproducibility requires documenting species-specific variations and solvent ratios .

Q. What experimental controls are critical when assessing this compound’s bioactivity in enzymatic assays?

Controls must include pH-matched buffers to isolate acid-specific effects, negative controls (enzyme without substrate), and positive controls (known enzyme inhibitors). For example, in testing this compound’s impact on amylase activity, parallel assays with citric acid can differentiate general acid effects from compound-specific inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often stem from variability in source material purity or assay conditions. A robust approach includes:

- Validating compound purity via HPLC or mass spectrometry.

- Replicating assays under standardized pH, temperature, and substrate concentrations.

- Meta-analysis of existing studies to identify confounding variables (e.g., lichen subspecies differences) .

Q. What advanced spectroscopic techniques are optimal for structural elucidation of this compound derivatives?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HMBC) are critical for identifying derivatives like 2-O-methylthis compound. Comparative analysis with synthetic analogs can confirm structural assignments. Trace derivatives may require enrichment strategies (e.g., preparative TLC) .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?

A factorial design with logarithmic concentration ranges (e.g., 1–100 μM) is recommended. Use cell viability assays (MTT or resazurin) and include ROS scavengers (e.g., NAC) to differentiate oxidative stress-mediated effects. Data should be analyzed using nonlinear regression models (e.g., IC₅₀ calculations) .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like tyrosinase. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

Q. What statistical approaches are appropriate for analyzing this compound’s ecological distribution data?

Multivariate analysis (PCA or NMDS) can correlate this compound abundance with environmental factors (pH, humidity). Spatial autocorrelation models (e.g., Moran’s I) address sampling bias in field studies .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₉H₁₈O₉ | HR-MS | |

| Melting Point | 219°C | Differential Scanning Calorimetry | |

| Natural Source | Thamnolia vermicularis | TLC, HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.